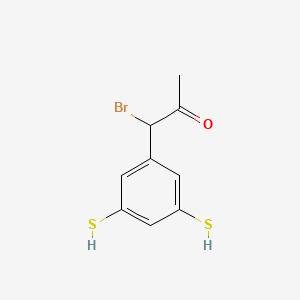
1-Bromo-1-(3,5-dimercaptophenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Bromo-1-(3,5-dimercaptophenyl)propan-2-one is a useful research compound. Its molecular formula is C9H9BrOS2 and its molecular weight is 277.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-Bromo-1-(3,5-dimercaptophenyl)propan-2-one is a compound of significant interest due to its potential biological activities. This article examines its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C9H9BrOS2
- Molecular Weight : 277.20 g/mol
- CAS Number : 1804214-01-4
- Structure : The compound features a bromine atom and two thiol groups attached to a phenyl ring, contributing to its reactivity and biological interactions.
Antioxidant Properties
This compound has been studied for its antioxidant capabilities. The presence of thiol groups allows it to scavenge free radicals effectively, which is crucial in mitigating oxidative stress in biological systems. Research indicates that compounds with similar structures exhibit significant antioxidant activity, suggesting that this compound may also possess similar properties .
Cytotoxicity and Antitumor Activity
Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MDA-MB-231 (breast cancer), HCT116 (colon cancer).
- Mechanism of Action : The compound induces apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and death .
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of specific enzymes involved in tumor progression. For example, it has been shown to inhibit histone deacetylases (HDACs), which are implicated in the regulation of gene expression related to cancer .
Study 1: Antioxidant Efficacy
A study evaluated the antioxidant capacity of various thiol-containing compounds, including this compound. The results indicated a marked reduction in oxidative stress markers in treated cells compared to controls, highlighting its potential as a therapeutic agent in oxidative stress-related diseases.
Study 2: Cytotoxicity Assessment
In vitro assays demonstrated that treatment with varying concentrations of the compound resulted in dose-dependent cytotoxicity against MDA-MB-231 cells. The IC50 value was determined to be approximately 15 µM, indicating potent activity against this breast cancer cell line.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 15 | Induction of apoptosis |
| HCT116 | 20 | HDAC inhibition and cell cycle arrest |
Properties
Molecular Formula |
C9H9BrOS2 |
|---|---|
Molecular Weight |
277.2 g/mol |
IUPAC Name |
1-[3,5-bis(sulfanyl)phenyl]-1-bromopropan-2-one |
InChI |
InChI=1S/C9H9BrOS2/c1-5(11)9(10)6-2-7(12)4-8(13)3-6/h2-4,9,12-13H,1H3 |
InChI Key |
KGRNFJYCEFMBSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=CC(=C1)S)S)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















